molecular formula C2H5Cl2OPS B14491363 (2-Hydroxyethyl)phosphonothioic dichloride CAS No. 65253-77-2

(2-Hydroxyethyl)phosphonothioic dichloride

Cat. No.: B14491363
CAS No.: 65253-77-2
M. Wt: 179.00 g/mol
InChI Key: AWSKIGOJVCJHRH-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)phosphonothioic dichloride is a chemical compound with the molecular formula C2H5Cl2OPS It is a phosphonothioic acid derivative, characterized by the presence of a phosphonothioic group bonded to a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)phosphonothioic dichloride typically involves the reaction of phosphorus trichloride with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PCl3+HSCH2CH2OH(HOCH2CH2)P(S)Cl2+HClPCl_3 + HSCH_2CH_2OH \rightarrow (HOCH_2CH_2)P(S)Cl_2 + HCl PCl3​+HSCH2​CH2​OH→(HOCH2​CH2​)P(S)Cl2​+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and reaction time are carefully controlled to optimize the yield of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent reaction conditions and improve product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)phosphonothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphonothioic species.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioic acids, while substitution reactions can produce a variety of phosphonothioic derivatives.

Scientific Research Applications

(2-Hydroxyethyl)phosphonothioic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor to pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)phosphonothioic dichloride involves its interaction with molecular targets through its phosphonothioic group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phosphonothioic dichloride: Lacks the 2-hydroxyethyl group, resulting in different reactivity and applications.

    (2-Hydroxyethyl)phosphonic dichloride: Contains a phosphonic group instead of a phosphonothioic group, leading to different chemical properties.

Uniqueness

(2-Hydroxyethyl)phosphonothioic dichloride is unique due to the presence of both a phosphonothioic group and a 2-hydroxyethyl group

Properties

CAS No.

65253-77-2

Molecular Formula

C2H5Cl2OPS

Molecular Weight

179.00 g/mol

IUPAC Name

2-dichlorophosphinothioylethanol

InChI

InChI=1S/C2H5Cl2OPS/c3-6(4,7)2-1-5/h5H,1-2H2

InChI Key

AWSKIGOJVCJHRH-UHFFFAOYSA-N

Canonical SMILES

C(CP(=S)(Cl)Cl)O

Origin of Product

United States

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